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molecular formula ¹³C₆H₄O₃ B1147208 Phloroglucinol-13C6 CAS No. 1329497-24-6

Phloroglucinol-13C6

Cat. No. B1147208
M. Wt: 132.07
InChI Key:
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Patent
US07799395B2

Procedure details

60 cc of distilled water was added to 0.70 g of natural montmorillonite (as the clay; Kunipia P, made by Kunimine Industries), and this was put into a sealed plastic vessel along with a Teflon® agitator and shaken vigorously, which gave a uniform dispersion. To this dispersion was added 0.30 g of resorcinol powder (as a polyhydric phenol; made by Wako Pure Chemical Industries), and this dispersion was poured into a flat-bottomed brass tray that had a circular bottom measuring about 15 cm in diameter, and the dispersion was allowed to stand horizontally so that the clay particles would gradually settle. With the tray held horizontal, the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven, which gave a uniform polyhydric phenol composite clay thin film (phloroglucin Kunipia P thin film) with a thickness of approximately 30 μm. The clay thin film thus produced was dried in an oven held at 110° C. This gave a clay thin film that could be easily peeled from the tray.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
brass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
montmorillonite
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C1([OH:15])C=CC=CC=1>O>[C:1]1([OH:2])[CH:8]=[CH:7][CH:6]=[CH:4][CH:3]=1.[CH:8]1[C:1]([OH:2])=[CH:3][C:4]([OH:5])=[CH:6][C:7]=1[OH:15]

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
brass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
montmorillonite
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which gave a uniform dispersion
CUSTOM
Type
CUSTOM
Details
the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1=C(C=C(C=C1O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799395B2

Procedure details

60 cc of distilled water was added to 0.70 g of natural montmorillonite (as the clay; Kunipia P, made by Kunimine Industries), and this was put into a sealed plastic vessel along with a Teflon® agitator and shaken vigorously, which gave a uniform dispersion. To this dispersion was added 0.30 g of resorcinol powder (as a polyhydric phenol; made by Wako Pure Chemical Industries), and this dispersion was poured into a flat-bottomed brass tray that had a circular bottom measuring about 15 cm in diameter, and the dispersion was allowed to stand horizontally so that the clay particles would gradually settle. With the tray held horizontal, the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven, which gave a uniform polyhydric phenol composite clay thin film (phloroglucin Kunipia P thin film) with a thickness of approximately 30 μm. The clay thin film thus produced was dried in an oven held at 110° C. This gave a clay thin film that could be easily peeled from the tray.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
brass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
montmorillonite
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C1([OH:15])C=CC=CC=1>O>[C:1]1([OH:2])[CH:8]=[CH:7][CH:6]=[CH:4][CH:3]=1.[CH:8]1[C:1]([OH:2])=[CH:3][C:4]([OH:5])=[CH:6][C:7]=1[OH:15]

Inputs

Step One
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
brass
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
montmorillonite
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which gave a uniform dispersion
CUSTOM
Type
CUSTOM
Details
the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Name
Type
product
Smiles
C1=C(C=C(C=C1O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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